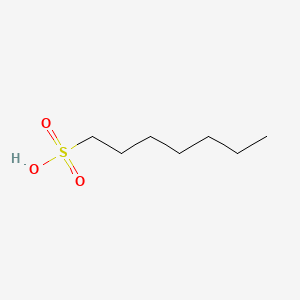

1-Heptanesulfonic acid

Description

Contextualization within Modern Analytical Chemistry and Separation Science

1-Heptanesulfonic acid, and more commonly its sodium salt, is a key reagent in the field of modern analytical chemistry, particularly within the domain of separation science. chemimpex.comsigmaaldrich.comscharlab.com Its primary and most significant application is as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC), a technique known as ion-pair chromatography (IPC). sigmaaldrich.commpbio.comsigmaaldrich.com IPC was developed to overcome a fundamental challenge in reversed-phase chromatography: the poor retention of polar and ionizable analytes on nonpolar stationary phases. helixchrom.com

In this context, this compound serves as a mobile phase additive. cymitquimica.com It is an anionic surfactant, meaning it possesses a negatively charged polar head (the sulfonate group) and a nonpolar hydrocarbon tail (the heptyl chain). cymitquimica.comsielc.com When added to the HPLC mobile phase, the hydrophobic heptyl chain interacts with the hydrophobic stationary phase (like a C18 column), while the negatively charged sulfonate group is exposed. thermofisher.com This dynamically alters the surface of the stationary phase, creating a charged surface that can interact with and retain positively charged (cationic) analytes. thermofisher.comchromforum.org This mechanism allows for the effective separation of otherwise difficult-to-retain compounds such as peptides, proteins, amino acids, and various pharmaceuticals. chemimpex.comsigmaaldrich.commpbio.com

The choice of the alkyl chain length of the ion-pairing reagent is critical for achieving optimal separation. jk-sci.com this compound, with its seven-carbon chain, provides a balance of hydrophobicity that allows for effective interaction with the stationary phase without causing excessively long retention times, which can be an issue with longer-chain sulfonates. jk-sci.com Its utility is particularly noted in the analysis of basic compounds, water-soluble vitamins, and biomolecules. sigmaaldrich.comavantorsciences.comfishersci.com The versatility and reliability of this compound have established it as an essential tool for method development in analytical laboratories, enabling the separation of complex mixtures of ionic and nonionic compounds in a single chromatographic run. chemimpex.comhelixchrom.com

Table 1: Physicochemical Properties of this compound Sodium Salt (Data sourced from multiple chemical suppliers and databases)

| Property | Value | References |

| Synonyms | Sodium 1-heptanesulfonate | chemimpex.commpbio.comnih.gov |

| CAS Number | 22767-50-6 (anhydrous) | mpbio.comsigmaaldrich.comnih.govthermofisher.com |

| Molecular Formula | C₇H₁₅NaO₃S | sigmaaldrich.comnih.govthermofisher.com |

| Molecular Weight | 202.25 g/mol | sigmaaldrich.comnih.govglentham.com |

| Appearance | White crystalline powder or flakes | chemimpex.comthermofisher.comthermofisher.com |

| Melting Point | >300 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | ≥100 mg/mL | sigmaaldrich.com |

| pH | 5.5 - 7.5 (100 g/L in H₂O) | sigmaaldrich.com |

Historical Perspectives on the Development and Evolution of its Research Applications

The application of this compound in research is intrinsically linked to the development of ion-pair chromatography (IPC) in the 1970s. helixchrom.com Before this period, separating highly polar, ionizable compounds using the prevalent reversed-phase liquid chromatography (RPLC) methods was a significant challenge due to their limited retention on nonpolar stationary phases. The introduction of IPC in 1973 provided a novel solution by adding surfactant-like, ionic compounds to the mobile phase to control the retention of charged analytes. helixchrom.com

Alkyl sulfonates, including this compound, were among the early and most successful ion-pairing reagents for the analysis of basic, positively charged compounds. helixchrom.com Initially, these techniques were applied to the separation of simpler molecules like amines and amino acids. helixchrom.com As HPLC technology advanced, so did the applications of its associated reagents. Throughout the late 20th century and into the 21st, the use of this compound expanded into more complex and demanding areas of research.

Its role became prominent in pharmaceutical analysis for separating active ingredients and impurities, and in biochemical research for the purification and analysis of peptides and proteins. chemimpex.comsigmaaldrich.commpbio.com More recently, its application has evolved further to address cutting-edge analytical challenges. For instance, research published in 2022 highlighted the use of ion-pairing reversed-phase liquid chromatography (IP-RPLC) methods, which can employ reagents like alkyl sulfonates, for the characterization and impurity profiling of synthetic single-guide ribonucleic acid (sgRNA), a critical component in CRISPR/Cas9 genome editing technology. nih.gov This evolution from separating simple organic bases to characterizing large, complex biomolecules like sgRNA demonstrates the enduring and advancing role of this compound in sophisticated chemical research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQHOWXVSDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069411 | |

| Record name | 1-Heptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60586-80-3 | |

| Record name | 1-Heptanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60586-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060586803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLP8FK213I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Ion Pairing Phenomena Involving 1 Heptanesulfonic Acid

Elucidation of Ion-Pair Formation Models in Chromatographic Systems

The precise mechanism by which 1-heptanesulfonic acid and other ion-pairing reagents facilitate analyte retention has been a subject of extensive investigation, leading to the proposal of several models. These models primarily describe the interactions occurring within the mobile phase and at the stationary phase interface. thermofisher.comdiva-portal.org

Stoichiometric Equilibrium Approaches

Early models of ion-pair chromatography are often described as stoichiometric equilibrium approaches. diva-portal.org These models propose that the primary interaction occurs in the mobile phase, where the ion-pairing reagent and the analyte ion form a discrete, neutral ion-pair. technologynetworks.commolnar-institute.com This newly formed, less polar complex then partitions onto the hydrophobic stationary phase, similar to a neutral molecule in conventional reversed-phase chromatography. technologynetworks.comthermofisher.com

The formation of this ion-pair is governed by a chemical equilibrium. For a cationic analyte (A⁺) and the 1-heptanesulfonate anion (HS⁻), the equilibrium can be represented as:

A⁺ (mobile) + HS⁻ (mobile) ⇌ [A⁺HS⁻] (mobile)

The neutral ion-pair, [A⁺HS⁻], then partitions onto the stationary phase:

[A⁺HS⁻] (mobile) ⇌ [A⁺HS⁻] (stationary)

The retention of the analyte is therefore dependent on the concentration of the ion-pairing reagent in the mobile phase. molnar-institute.com A higher concentration of this compound shifts the equilibrium towards the formation of the ion-pair, leading to increased retention of the cationic analyte. journalagent.com

Role of Electrostatic Interactions in Analyte Retention

Electrostatic interactions are fundamental to the ion-pairing process. google.com The primary driving force for the formation of the ion-pair between the cationic analyte and the anionic 1-heptanesulfonate is the electrostatic attraction between their opposite charges. technologynetworks.com This interaction effectively neutralizes the charge of the analyte, reducing its polarity and increasing its affinity for the non-polar stationary phase. vt.edu

The strength of this electrostatic interaction is influenced by several factors, including the dielectric constant of the mobile phase. The presence of organic modifiers, such as methanol (B129727) or acetonitrile, can alter the polarity of the mobile phase and consequently affect the degree of ion-pairing. technologynetworks.com

Examination of Dynamic Ion-Exchange Mechanisms on Stationary Phases

An alternative to the ion-pair formation model in the mobile phase is the dynamic ion-exchange model. thermofisher.comdiva-portal.org This model posits that the ion-pairing reagent first adsorbs onto the stationary phase, effectively creating a charged surface that can then interact with the analyte ions. thermofisher.comdiva-portal.org

Adsorption Isotherms of this compound on Reversed-Phase Media

The dynamic ion-exchange model is supported by studies on the adsorption of ion-pairing reagents onto reversed-phase materials. diva-portal.org The hydrophobic alkyl chain of this compound has a strong affinity for the non-polar stationary phase (e.g., C18). thermofisher.com This leads to the adsorption of heptanesulfonate ions onto the surface, with the charged sulfonate groups oriented towards the mobile phase. diva-portal.org

The relationship between the concentration of this compound in the mobile phase and the amount adsorbed onto the stationary phase can be described by adsorption isotherms. diva-portal.org These isotherms typically show that as the concentration of the ion-pairing reagent increases, the surface coverage of the stationary phase also increases until it reaches a plateau, indicating the formation of a stable adsorbed layer. core.ac.uk

Formation of Charged Stationary Phase Surfaces

The adsorption of 1-heptanesulfonate ions transforms the neutral, hydrophobic stationary phase into a dynamically generated cation-exchanger. thermofisher.comdiva-portal.org The surface of the stationary phase becomes negatively charged due to the presence of the sulfonate groups. diva-portal.orgcore.ac.uk

Cationic analytes in the mobile phase are then retained on this modified surface through electrostatic interactions, in a manner analogous to traditional ion-exchange chromatography. thermofisher.com The retention of the analyte is therefore a function of the surface charge density, which is in turn controlled by the concentration of this compound in the mobile phase. core.ac.uk

Influence of Mobile Phase and Solution Parameters on Ion-Pairing Efficiency

The efficiency of the separation in ion-pair chromatography is highly dependent on the composition of the mobile phase and other solution parameters. Careful optimization of these factors is necessary to achieve the desired retention and selectivity. technologynetworks.comthermofisher.com

Several key parameters that influence the ion-pairing process include:

Concentration of this compound: As discussed, the concentration of the ion-pairing reagent directly affects analyte retention. journalagent.com Increasing the concentration generally leads to stronger retention, although excessively high concentrations can lead to issues with column equilibration and potential for micelle formation. technologynetworks.com

pH of the Mobile Phase: The pH of the mobile phase is critical as it controls the ionization state of both the analyte and the ion-pairing reagent. technologynetworks.comnih.gov For effective ion-pairing with this compound (a strong acid), the analyte, if it is a weak base, must be in its protonated, cationic form. nih.gov Therefore, the pH of the mobile phase is typically maintained at a value where the analyte is fully ionized. google.com

Ionic Strength: The presence of other ions in the mobile phase, from buffers or salts, can impact the ion-pairing process. journalagent.com These ions can compete with the analyte for interaction with the ion-pairing reagent or with the dynamically modified stationary phase, potentially leading to a decrease in analyte retention. journalagent.com

A summary of the effects of various parameters on analyte retention in ion-pair chromatography using this compound is presented in the table below.

| Parameter | Effect on Retention of Cationic Analyte | Rationale |

| Concentration of this compound | Increases | Increased formation of the ion-pair in the mobile phase or increased surface coverage of the stationary phase. journalagent.com |

| pH of the Mobile Phase | Dependent on analyte pKa | For weak bases, lower pH increases ionization and thus retention. nih.gov |

| Concentration of Organic Modifier | Decreases | Reduces the polarity of the mobile phase and competes for stationary phase sites. journalagent.com |

| Ionic Strength (Buffer Concentration) | Can Decrease | Competing ions can interfere with ion-pair formation or interaction with the stationary phase. journalagent.com |

Optimization of this compound Concentration Effects

The concentration of this compound in the mobile phase is a critical parameter that directly governs the retention of target analytes. The retention factor of basic compounds generally increases with a higher concentration of the ion-pairing reagent, although this effect can plateau as the stationary phase becomes saturated. bgsu.edu The optimal concentration is determined by balancing the need for sufficient retention with practical considerations like system pressure and potential column degradation. nih.gov High concentrations of buffer salts can be detrimental to the column's longevity. nih.gov

Research has demonstrated a range of effective concentrations depending on the specific application. For instance, in the simultaneous analysis of homocysteine and B vitamins, a concentration of 0.05 mM this compound sodium salt was found to provide good separation without being overly harsh on the column. nih.gov In contrast, a study on the separation of various other compounds determined the optimum mobile phase concentration to be 2.0 x 10⁻³ M (2.0 mM). trdizin.gov.tr Another method developed for amino acids, amines, and their metabolites utilized a concentration of 1.24 mM. bgsu.edu Generally, concentrations for ion-pairing reagents are maintained between 0.5 mM and 20 mM. technologynetworks.com A 5 mM concentration is also commonly cited as a typical and useful level. google.comoup.com The selection of a specific concentration is a crucial step in method development, tailored to the analytes of interest and the chromatographic system.

| This compound Concentration | Analyte(s) | Source |

|---|---|---|

| 0.05 mM | Homocysteine, Vitamins B6, B9, B12 | nih.gov |

| 1.24 mM | Amino acids, amines, amine metabolites | bgsu.edu |

| 2.0 mM | Not specified | trdizin.gov.tr |

| 5.0 mM | General (typical), Plerixafor (B1678892) and impurities | google.comoup.com |

| 10.0 mM | Acyclovir | researchgate.net |

Impact of pH and Buffer Systems on Ionization and Retention

The pH of the mobile phase is a pivotal factor in ion-pair chromatography, as it controls the ionization state of both the analyte and the ion-pairing reagent. phenomenex.com For effective ion-pairing to occur, both species must be ionized. technologynetworks.com this compound is a strong acid and remains ionized over a wide pH range. Therefore, pH control is primarily directed at ensuring the analyte, typically a weak base, is in its protonated, cationic form. bgsu.edu Buffers are incorporated into the mobile phase to resist pH fluctuations, ensuring reproducible retention times and stable chromatographic performance. phenomenex.com

The choice of pH can dramatically alter retention and selectivity. In the analysis of B vitamins and homocysteine, various pH levels (2.0, 2.3, 2.8, 4.0, and 6.0) were tested. nih.gov While a pH of 2.0 gave good separation for vitamins B6 and B9, it caused significant peak broadening for vitamin B12. nih.gov A pH of 2.8 was ultimately chosen for optimal separation of all compounds. nih.gov Similarly, a method for separating plerixafor and its impurities used a buffer system adjusted to pH 2.0. oup.com For the analysis of neurotransmitters, retention was studied across a pH range of 2.5 to 7.4. lew.ro It is a general principle that for basic compounds, retention increases with increasing pH up to a point, but this must be balanced with the potential for analyte degradation at higher pH values. bgsu.edu

| Mobile Phase pH | Buffer System | Analyte(s) | Observed Effect | Source |

|---|---|---|---|---|

| 2.0 | This compound sodium salt | Vitamins B6, B9, B12 | Good separation for B6/B9; delayed and broadened peak for B12. | nih.gov |

| 2.8 | This compound sodium salt with Triethylamine | Vitamins B6, B9, B12, Homocysteine | Selected as optimal pH for the separation of all four compounds. | nih.gov |

| 2.0 | This compound sodium salt with Perchloric acid | Plerixafor and impurities | Used in the final validated method for efficient separation. | oup.com |

| 3.6 | Sodium phosphate (B84403) monobasic, Heptane (B126788) sulfonic acid | Amino acids, amines | Optimized pH for the separation of biogenic amines. | bgsu.edu |

| 2.5 - 7.4 | NaH2PO4 / Na2HPO4 | Neurotransmitters | Retention was studied across this pH range to understand chromatographic behavior. | lew.ro |

| Organic Modifier | Concentration | Analyte(s) | Key Finding | Source |

|---|---|---|---|---|

| Methanol | 14% | Amino acids, amines | Used in an optimized mobile phase to control elution times. | bgsu.edu |

| Acetonitrile | 20% (v/v) | Not specified | Part of the optimum mobile phase for separation. | trdizin.gov.tr |

| Methanol | 15% | Acyclovir | Component of the mobile phase for enhancing the capacity factor. | researchgate.net |

| Acetonitrile | Gradient from 20% to 80% | Plerixafor and impurities | Gradient elution was necessary for the separation of all related impurities. | oup.com |

| Methanol | Varied | Neurotransmitters | Investigated as a major experimental parameter affecting the retention process. | lew.ro |

Advanced Analytical Methodologies and Development Utilizing 1 Heptanesulfonic Acid

High-Performance Liquid Chromatography (HPLC) Methodologies

1-Heptanesulfonic acid is widely employed in High-Performance Liquid Chromatography (HPLC) as an ion-pairing agent. mpbio.comlichrom.comarkanlabs.comdawnscientific.comvwr.comsigmaaldrich.comavantorsciences.comchemimpex.comnetascientific.comfishersci.co.ukrcilabscan.comitwreagents.comavantorsciences.comfujifilm.comfishersci.ca It is particularly useful for improving the separation of basic analytes in reversed-phase chromatography. fishersci.ca By forming a neutral ion pair with charged analytes, it enhances their retention on nonpolar stationary phases, allowing for their effective separation.

In pharmaceutical and bioanalytical research, this compound is crucial for the separation of ionic and polar compounds. chemimpex.comnetascientific.com It facilitates the analysis of various drug substances and their metabolites. vwr.com For instance, it has been used in methods to separate and quantify drugs like paracetamol, dantrolene, cetirizine, and pseudoephedrine in pharmaceutical formulations. nih.gov In bioanalytical applications, it has been a component in methods for analyzing aminoglycoside antibiotics in biological matrices. nih.gov

A notable application is in the analysis of catecholamines, such as epinephrine (B1671497) and norepinephrine, which are polar and hydrophilic. sigmaaldrich.comnih.gov A novel LC-MS/MS method utilizes this compound added to the extracted urine samples, rather than the mobile phase, to achieve stable retention and separation on a biphenyl (B1667301) column. nih.gov This approach prevents the ion-pairing reagent from entering the mass spectrometer, a significant advantage for this detection method. nih.gov

The table below summarizes the application of this compound in the HPLC separation of various charged analytes.

Table 1: HPLC Applications of this compound for Charged Analyte Separation

| Analyte(s) | Matrix | HPLC Method Details | Purpose of Analysis |

|---|---|---|---|

| Plerixafor (B1678892) and its impurities | Drug Substance | Mobile Phase A: pH 2.0 this compound sodium salt buffer/acetonitrile (80:20, v/v). Mobile Phase B: pH 2.0 this compound sodium salt buffer/acetonitrile (20:80, v/v). Column: Phenomenex Luna phenyl-Hexyl. Detection: UV at 210 nm. oup.comnih.gov | Determination of related substances |

| Paracetamol, Dantrolene, Cetirizine, Pseudoephedrine | Pharmaceutical Formulations | Mobile Phase A: 50 mmol L⁻¹ sodium dihydrogen phosphate (B84403), 5 mmol L⁻¹ heptane (B126788) sulfonic acid sodium salt, pH 4.2. Mobile Phase B: Acetonitrile. Column: Discovery reversed-phase HS C₁₈. Detection: UV at 214 nm. nih.gov | Separation and quantification |

| Dapiprazole | Bulk Drug | Mobile Phase: Water (pH 6.5, 0.05% w/v this compound)/acetonitrile (40:60, v/v). Column: Kromasil 100C₁₈. Detection: UV at 246 nm. researcher.lifenih.gov | Stability-indicating assay |

| Duloxetine Hydrochloride and its impurities | Drug Substance | Mobile Phase A: 0.01 M Sodium Dihydrogen Orthophosphate and 1.0g of 1-Heptane Sulfonic Acid Sodium Salt in 1000mL water, pH 3.0. Mobile Phase B: Acetonitrile. Column: YMC Pack C₈. Detection: UV at 217nm. derpharmachemica.comresearchgate.net | Impurity profiling and degradation studies |

| Metformin (B114582) Hydrochloride and Pioglitazone (B448) Hydrochloride | Dosage Forms | Mobile Phase: Methanol (B129727)/water (45:55, v/v) containing 0.2% (w/v) n-heptanesulfonic acid and 0.2% (v/v) triethylamine, pH 3.0. Column: C₈. Detection: UV at 265 nm. usm.my | Simultaneous analysis and stability studies |

| Carvedilol and its impurities | Tablets | Mobile Phase: Acetonitrile/phosphate buffer pH 2 (containing 1.5 mM this compound) (43:57, v/v). Column: Zorbax Eclipse XDB-C₈. Detection: DAD at 220 nm and 240 nm. ijpsonline.com | Simultaneous determination |

This compound is a commonly used ion-pairing reagent for the HPLC analysis of peptides and proteins. mpbio.comlichrom.comarkanlabs.comdawnscientific.comsigmaaldrich.comavantorsciences.comchemimpex.comnetascientific.com Its presence in the mobile phase improves the separation of these large biomolecules on reversed-phase columns. It aids in the purification of proteins and peptides, allowing researchers to obtain high-purity samples for further studies. chemimpex.comnetascientific.com

A critical application of this compound is in the development of stability-indicating HPLC methods. nih.gov These methods are essential for determining the stability of drug substances and drug products over time by separating the active pharmaceutical ingredient from its degradation products.

For example, a stability-indicating method for Plerixafor, an immunostimulant, was developed using this compound in the mobile phase. oup.comnih.govoup.com The drug was subjected to various stress conditions, and the method was able to effectively separate the degradation products from the main drug peak, demonstrating its stability-indicating power. oup.comnih.govoup.com Similarly, a stability-indicating RP-HPLC method was developed for Dapiprazole, where the drug was subjected to stress conditions as per ICH guidelines. researcher.lifenih.gov The method, utilizing this compound, could analyze the drug in the presence of its degradation products. researcher.lifenih.gov

In another study, a stability-indicating method for the simultaneous determination of metformin hydrochloride and pioglitazone hydrochloride in dosage forms was developed using n-heptanesulfonic acid. usm.my The method was able to separate the active ingredients from 14 degradation products. usm.my For the analysis of Duloxetine Hydrochloride, a stability-indicating RP-HPLC method was developed to separate it from degradation impurities formed under stress conditions. derpharmachemica.comresearchgate.net

This compound is instrumental in impurity profiling and quantification. nih.gov It aids in the separation and detection of process-related impurities and degradation products in drug substances. For instance, in the analysis of Carvedilol, the addition of this compound to the mobile phase significantly improved the resolution between two impurities, A and E. ijpsonline.com The concentration of the ion-pairing reagent was optimized to achieve the best separation. ijpsonline.comresearchgate.net

A stability-indicating RP-HPLC method for Duloxetine Hydrochloride was developed for the determination of its impurity profile and degradation impurities. derpharmachemica.comresearchgate.net The method utilized this compound in the buffer to achieve successful separation of the drug from its degradation products. derpharmachemica.comresearchgate.net

Development of Robust and Stability-Indicating Methods

High-Performance Capillary Electrophoresis (HPCE) Applications

Beyond HPLC, this compound has also been utilized in High-Performance Capillary Electrophoresis (HPCE). mpbio.comlichrom.comarkanlabs.comavantorsciences.comlookchem.com It has been employed as an ion-pairing agent for the separation of peptides and proteins by capillary electrophoresis. nih.gov In one study, different concentrations of this compound were used in the phosphate buffer to separate mixtures of low and high molecular mass peptides and proteins. nih.gov The ion-pairing effect was more pronounced for larger peptides, enabling the separation of molecules that would otherwise co-migrate. nih.gov It has also been used in ion-pairing techniques under acidic conditions for the determination of sanguinarine (B192314) in biological matrices. researchgate.nettacr.cz

Integration with Advanced Detection Techniques

While this compound is a non-volatile salt and generally considered incompatible with mass spectrometry (MS) due to potential ion source contamination, innovative approaches have been developed. sielc.comchromforum.orgresearchgate.net One such method for analyzing catecholamines in urine by LC-MS/MS involves adding the ion-pairing reagent to the sample extract rather than the mobile phase. nih.gov This allows for the chromatographic separation of the analytes from the ion-pairing reagent, which can then be diverted to waste, preventing it from entering the mass spectrometer. nih.gov

For non-volatile analytes that lack a UV chromophore, this compound can be used in HPLC methods coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). sielc.com One method describes the separation of various sulfonic acids, including this compound, using a unique retention mechanism on a cation-exchange column with detection by ELSD, which is also compatible with CAD and MS. sielc.com

Electrochemical Detection in Ion-Pair Chromatography

Ion-pair reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique for separating charged analytes on a non-polar stationary phase. The addition of an ion-pairing reagent, such as this compound, to the mobile phase forms a neutral, hydrophobic ion pair with the target analyte. This interaction increases the analyte's retention on the reversed-phase column, enabling its separation from other matrix components. When coupled with electrochemical detection (ED), this method offers high sensitivity and selectivity for electroactive compounds.

A notable application is the determination of sympathomimetic drugs like oxilofrine in biological fluids. nih.gov In a validated HPLC-ED method, this compound was used as the ion-pairing agent for the separation of oxilofrine on a reversed-phase C18 column. nih.gov The key parameters of this methodology are detailed below.

Key Methodological Parameters for Oxilofrine Determination

| Parameter | Value/Condition |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Separation Mode | Ion-Pair Reversed-Phase |

| Stationary Phase | C18 Column |

| Ion-Pairing Reagent | Heptanesulfonic Acid |

| Detection Method | Amperometric Electrochemical Detection |

| Electrode Potential | +0.95 V (vs. Ag/AgCl reference) |

This method demonstrates excellent sensitivity, with detection limits of 1.0 ng/ml in plasma and 12.5 ng/ml in urine, showcasing the effectiveness of combining ion-pair chromatography with electrochemical detection for trace-level analysis of pharmaceuticals. nih.gov The high degree of correlation with gas chromatography-mass spectrometry (GC-MS) methods (r = 0.996 for plasma, r = 0.994 for urine) further validates its accuracy and reliability. nih.gov

Suppressed Conductivity Detection in Mobile-Phase Ion Chromatography

Mobile-Phase Ion Chromatography (MPIC) is a specialized technique that combines ion-pair chromatography with suppressed conductivity detection. elementlabsolutions.com This approach is particularly advantageous for separating large, hydrophobic ions like surfactants or other species that are not well-retained or resolved by traditional ion-exchange chromatography. thermofisher.com this compound is one of several alkylsulfonic acids that can be effectively separated and quantified using this method. thermofisher.com

In MPIC, the separation occurs on a neutral polymeric reversed-phase column, such as the IonPac NS1, which is compatible with a wide pH range and the organic solvents often required in the mobile phase. elementlabsolutions.comthermofisher.com The key to the technique's sensitivity is the use of a chemical suppressor. After the analytical column, the suppressor reduces the background conductivity of the eluent while enhancing the conductivity of the analyte, leading to significantly improved signal-to-noise ratios. thermofisher.comlcms.cz

For the analysis of anionic analytes like this compound, a cation-containing eluent such as tetrabutylammonium (B224687) hydroxide (B78521) is used. The suppressor (e.g., an Anion Self-Regenerating Suppressor or ASRS) exchanges the eluent cations (tetrabutylammonium) for hydronium ions, converting the highly conductive eluent into poorly conductive water and the analyte salt into its more conductive acid form. thermofisher.com

A representative separation of a homologous series of alkylsulfonic acids, including this compound, is shown in the table below, derived from a methods development study. thermofisher.com

MPIC Separation of Alkylsulfonic Acids

| Analyte | Concentration (mg/L) |

|---|---|

| Methanesulfonic acid | 5.0 |

| 1-Propanesulfonic acid | 8.6 |

| 1-Butanesulfonic acid | 8.7 |

| 1-Hexanesulfonic acid | 8.8 |

| This compound | 8.9 |

| 1-Octanesulfonic acid | 8.9 |

| 1-Decanesulfonic acid | 9.1 |

Data sourced from a separation on an IonPac NS1 column with a tetrabutylammonium hydroxide/acetonitrile gradient eluent and suppressed conductivity detection. thermofisher.com

This methodology provides a robust and sensitive tool for the analysis of compounds that are otherwise challenging to detect with universal detectors. elementlabsolutions.comthermofisher.com

Modifications for Supercritical Fluid Extraction (SFE) of Ionic Compounds

Supercritical fluid extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com While highly effective for non-polar compounds, pure supercritical CO₂ has limited ability to extract polar and ionic analytes due to its non-polar nature. unirioja.es To overcome this limitation, modifiers are added to enhance the solubility of polar compounds. For ionic species, the strategy of in-situ ion-pairing has proven effective. unirioja.esvt.eduscribd.com

This compound, typically as its sodium salt, can be used as an ion-pairing agent in SFE to facilitate the extraction of cationic compounds. vt.eduvt.edu The principle involves neutralizing the charge of the ionic analyte through the formation of an ion pair. This newly formed neutral complex exhibits significantly increased solubility in the non-polar supercritical CO₂, allowing for its efficient extraction from the sample matrix. scribd.com

Research on the extraction of pseudoephedrine hydrochloride from a sand matrix demonstrated the dramatic effect of this compound. The addition of the ion-pairing reagent significantly increased the extraction recovery compared to using methanol-modified CO₂ alone. vt.edu

Effect of this compound on SFE Recovery of Pseudoephedrine

| CO₂ Modifier | Ion-Pairing Reagent | Average Recovery (%) |

|---|---|---|

| 10% Methanol | None | ~20% |

| 10% Methanol | This compound, sodium salt | 67.3% |

Extraction conditions involved a 9:1 mole ratio of ion-pairing reagent to pseudoephedrine hydrochloride. vt.edu

This enhancement is attributed to the electrostatic interaction between the heptanesulfonate anion and the pseudoephedrine cation, forming a less polar ion-pair that is more readily solvated by the supercritical fluid. vt.eduscribd.com This approach expands the applicability of SFE to include the extraction of ionic pharmaceuticals and other charged molecules from solid samples. vt.edu

Synthetic Approaches and Catalytic Roles of 1 Heptanesulfonic Acid

Research into Synthetic Pathways for 1-Heptanesulfonic Acid and its Derivatives

The synthesis of alkanesulfonic acids, such as this compound, is a significant area of research, driven by their utility as surfactants and catalysts. researchgate.netwikipedia.org These compounds are typically prepared through methods like sulfoxidation and hydrolysis of sulfonyl halides. wikipedia.org The sodium salt form, often as a monohydrate, is a common commercial product used as an ion-pairing reagent in chromatography and a precursor in chemical synthesis. cymitquimica.com

Alkane sulfoxidation is a key industrial process for producing alkyl sulfonic acids. wikipedia.org The reaction typically involves irradiating alkanes with a mixture of sulfur dioxide and oxygen. researchgate.netwikipedia.org The fundamental mechanism of this free-radical chain reaction is understood to proceed through several key steps:

Initiation : The process begins with the UV excitation of sulfur dioxide (SO₂), which then abstracts a hydrogen atom from an alkane (R-H) to form an alkyl radical (R•).

Propagation : The alkyl radical reacts with SO₂ to form an alkanesulfonyl radical (RSO₂•). This is followed by the addition of oxygen (O₂) to generate an alkylpersulfonyl radical (RSO₂OO•).

Chain Transfer : The alkylpersulfonyl radical abstracts a hydrogen from another alkane molecule, producing a new alkyl radical (which continues the chain) and a persulfonic acid (RSO₂OOH).

Product Formation : The persulfonic acid subsequently fragments and undergoes further hydrogen abstraction to yield the final alkanesulfonic acid (RSO₃H). researchgate.net

While this describes the direct photosulfoxidation pathway, related mechanistic studies on sulfoxidation catalyzed by metal complexes, such as iron, provide broader insights. mdpi.comsemanticscholar.org These studies often investigate whether the reaction proceeds via a direct oxygen-atom transfer or an electron-transfer mechanism, which can be elucidated through kinetic studies and Hammett correlations. mdpi.comsemanticscholar.orgacs.org For instance, in iron-catalyzed sulfoxidations of thioanisoles, an electrophilic iron-based oxidant is often implicated, suggesting a direct oxygen transfer pathway. mdpi.comsemanticscholar.org

Recent research has focused on developing greener and more efficient synthetic methods using photocatalysis. The photocatalytic sulfoxidation of alkanes using semiconductor materials like titanium dioxide (TiO₂) has been successfully demonstrated. researchgate.netresearchgate.net This approach allows the C-H activation of alkanes using visible light (wavelengths ≥ 400 nm) at room temperature. researchgate.netresearchgate.net

In a typical process, a mixture of an alkane (such as n-heptane), sulfur dioxide, and oxygen is irradiated with visible light in the presence of a TiO₂ photocatalyst. researchgate.net The interaction between the adsorbed sulfur dioxide and the titania surface creates a charge-transfer (CT) complex. Irradiation of this complex with visible light initiates the reaction, leading to the formation of the corresponding sulfonic acid. researchgate.net This method has been used to convert n-heptane into n-heptanesulfonic acid. researchgate.net

Research into various forms of titania has shown that different crystalline structures (anatase and rutile) exhibit varying levels of photocatalytic activity. researchgate.net The efficiency of the process can be quantified by measuring the initial rate of product formation.

Table 1: Initial Rate of this compound Formation with Different Titania Photocatalysts Data derived from studies on the photocatalytic sulfoxidation of heptane (B126788). researchgate.net

| Photocatalyst | Crystalline Modification | Initial Rate (rᵢ) [mmol L⁻¹ h⁻¹] |

|---|---|---|

| P25 | Anatase/Rutile | 3.5 |

| PC 50 | Anatase | 1.9 |

| PC 100 | Anatase | 1.8 |

| Hombikat UV 100 | Anatase | 1.2 |

| Rutile (homemade) | Rutile | 0.2 |

Studies have also tracked the concentration of this compound over the irradiation period, showing that product formation tends to level off after several hours. researchgate.net This photocatalytic method represents a significant advancement, offering a selective and sustainable pathway for alkane functionalization under mild conditions. researchgate.net

Mechanistic Studies of Alkane Sulfoxidation and Related Reactions

This compound as an Acidic Catalyst in Organic Transformations

Strong acids like this compound are effective catalysts in various organic reactions. wikipedia.org Their utility stems from their ability to act as proton donors, facilitating reactions such as esterification, alkylation, and the synthesis of complex molecules. mdpi.com Solid-supported sulfonic acids, where the acid group is anchored to an inorganic material like silica, are particularly valued in green chemistry because they can be easily separated from the reaction mixture and potentially reused, minimizing waste. mdpi.comias.ac.in

A notable application of this compound, specifically its sodium salt, is as a catalyst in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netscilit.com One such application is the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles. researchgate.netoriprobe.com

This reaction involves the condensation of o-phenylenediamine (B120857) with two equivalents of a substituted aromatic aldehyde. The use of this compound sodium salt (typically 10 mol%) as a catalyst facilitates this transformation efficiently at room temperature. researchgate.net This method has been successfully applied to synthesize a variety of benzimidazole (B57391) derivatives. researchgate.netijiset.com

The catalytic process for synthesizing benzimidazoles using this compound sodium salt is recognized for its high efficiency and green characteristics. researchgate.net The reactions are convenient to perform and typically provide good to excellent product yields, often in the range of 82-90%. researchgate.net

Table 2: Catalytic Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles Summary of findings using this compound sodium salt as a catalyst. researchgate.net

| Catalyst | Reactants | Solvent System | Conditions | Yield Range |

|---|---|---|---|---|

| This compound sodium salt (10 mol%) | o-Phenylenediamine, Aromatic Aldehydes | Acetonitrile:Water (8:2) | Room Temperature | 82-90% |

From an environmental standpoint, this catalytic system is considered favorable. researchgate.net The use of a catalyst, rather than stoichiometric reagents, aligns with the principles of green chemistry by reducing waste. wordpress.com Furthermore, the reactions are conducted in a water-containing solvent system at ambient temperature, which reduces energy consumption and avoids the use of harsh, anhydrous solvents. researchgate.net The ease of product isolation further enhances the environmental friendliness and practicality of this method. researchgate.net

Applications in Heterocyclic Compound Synthesis

Synthesis and Characterization of Functionalized this compound Derivatives

Beyond the parent compound, research has been conducted on the synthesis and characterization of functionalized derivatives of this compound. These modifications can be made to the alkyl chain to introduce new chemical properties or to immobilize the sulfonic acid group onto a support material. googleapis.combohrium.com

An example of a functionalized derivative is 5-ethyloxycarbonyl-5-methyl-6-oxo-1-heptanesulfonic acid, which was synthesized from a multi-step process and subsequently hydrolyzed to its carboxylic acid form. googleapis.com The synthesis and characterization of such derivatives are crucial for developing new materials, such as specialized dyes or catalysts. googleapis.comresearchgate.net

The characterization of these functionalized materials involves a suite of analytical techniques. For instance, when sulfonic acid groups are attached to supports like carbon nanotubes or silica, characterization is essential to confirm the functionalization. bohrium.comscispace.com Techniques commonly employed include:

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and chemical state of sulfur, distinguishing between thiol (-SH) and sulfonic acid (–SO₃H) groups based on the binding energy of the sulfur 2p electrons. scispace.com

Infrared Spectroscopy (IR): To identify characteristic vibrations of the S=O and O-H bonds within the sulfonic acid group. scispace.com

Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized material and quantify the amount of organic functional groups attached to the support. scispace.com

Microscopy (e.g., TEM): To observe any changes in the morphology of the support material after functionalization. scispace.com

This detailed characterization ensures that the synthesized derivatives have the desired structure and properties for their intended applications. researchgate.netscispace.com

Theoretical and Computational Chemistry Studies of 1 Heptanesulfonic Acid

Quantum Mechanical and Molecular Dynamics Simulations of 1-Heptanesulfonic Acid Behavior

Quantum mechanical and molecular dynamics (MD) simulations offer a microscopic view of the behavior of this compound. tudelft.nl These computational methods allow for the investigation of its structural properties and its interactions with surrounding molecules.

Conformational Analysis and Molecular Structure Elucidation

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the stable conformations of the this compound molecule. These simulations provide detailed information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The flexible heptyl chain allows for numerous conformational isomers, and computational analysis helps identify the most energetically favorable arrangements.

The structure of this compound consists of a seven-carbon alkyl chain attached to a sulfonic acid head group. This amphiphilic nature, with a hydrophobic tail and a hydrophilic head, is central to its chemical properties and behavior in different environments.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H16O3S |

| Molecular Weight | 180.27 g/mol |

| IUPAC Name | heptane-1-sulfonic acid |

| InChI Key | AKRQHOWXVSDJEF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCS(=O)(=O)O |

Data sourced from PubChem CID 89829 nih.gov

Solvation Effects and Intermolecular Interactions

Solvation plays a critical role in the behavior of this compound, particularly in aqueous solutions. libretexts.org Molecular dynamics simulations are instrumental in studying the interactions between this compound and solvent molecules, such as water. researchgate.net

The "like dissolves like" principle suggests that the polar sulfonic acid head group will readily interact with polar water molecules through dipole-dipole interactions and hydrogen bonding. vaia.com Meanwhile, the nonpolar heptyl tail is hydrophobic. In an aqueous environment, water molecules arrange themselves around the solute to maximize favorable interactions. libretexts.orgscispace.com This leads to the formation of a hydration shell around the sulfonate group.

The hydrophobic effect drives the aggregation of the nonpolar tails, which is a key factor in the formation of micelles and its function as a surfactant. MD simulations can model these complex intermolecular forces, including van der Waals forces between the alkyl chains and the electrostatic interactions between the ionic head groups and water. researchgate.netvaia.com These simulations have shown that in water-rich systems, the alkyl chains of similar surfactants tend to collapse or fold. researchgate.net

Prediction and Modeling of Ion-Pair Formation and Stability

In the context of chromatography, this compound is widely used as an ion-pairing agent. mpbio.comsigmaaldrich.com It forms ion pairs with positively charged analytes in the mobile phase. Computational models can predict the formation and stability of these ion pairs.

The formation of an ion pair occurs when the electrostatic attraction between the negatively charged sulfonate group of this compound and a positively charged analyte overcomes the thermal energy of the system. semanticscholar.org The stability of this newly formed neutral species is influenced by several factors, including the dielectric constant of the solvent. semanticscholar.org A lower dielectric constant enhances the stability of the ion pair. semanticscholar.org

Computational approaches can model the binding energy between the this compound anion and various cationic analytes. These models help in understanding how the structure and charge distribution of both the analyte and the ion-pairing agent affect the strength of the interaction. For instance, modeling can show how the close association with the negatively charged sulfonate anion can facilitate the removal of an electron from the paired complex, thereby affecting its redox potential. lbl.gov

Studies have demonstrated the use of this compound sodium salt as an ion-pairing agent to facilitate the extraction and analysis of various compounds, such as water-soluble vitamins and pseudoephedrine hydrochloride. science.govscience.gov

Computational Approaches to Understanding Chromatographic Retention Mechanisms

Computational simulations are valuable for elucidating the complex retention mechanisms in ion-pair reversed-phase chromatography. science.gov The retention of an analyte is governed by a combination of interactions between the analyte, the stationary phase, the mobile phase, and the ion-pairing agent.

In reversed-phase liquid chromatography (RPLC), a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. The retention of nonpolar analytes is primarily due to hydrophobic interactions with the stationary phase. When this compound is added to the mobile phase, it dynamically modifies the stationary phase. The hydrophobic heptyl chains of the sulfonic acid adsorb onto the nonpolar stationary phase, creating a negatively charged surface.

Computational models can simulate these processes by:

Modeling the adsorption of this compound onto the stationary phase.

Calculating the interaction energies between the analyte-ion pair complex and the stationary phase.

Simulating the partitioning of the ion pair between the mobile and stationary phases.

These simulations help in understanding how factors like the concentration of the ion-pairing agent, the pH of the mobile phase, and the organic modifier content affect the retention behavior of analytes. researchgate.netmdpi.com For example, models can explain why increasing the concentration of the ion-pairing reagent can lead to increased retention of oppositely charged analytes up to a certain point.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound sodium salt |

| Acetonitrile |

| Water |

| Pseudoephedrine hydrochloride |

| Riboflavin |

| Niacinamide |

| Pyridoxine |

| Thiamine |

Interactions of 1 Heptanesulfonic Acid with Complex Chemical Systems

Supramolecular Chemistry: Inclusion Complex Formation and Characterization

1-Heptanesulfonic acid, through its sodium salt form, participates in the fascinating realm of supramolecular chemistry, particularly in the formation of inclusion complexes. researchgate.netsigmaaldrich.com Supramolecular chemistry focuses on the non-covalent interactions between molecules, where one molecule (the host) encapsulates another (the guest). cuni.cz This host-guest interaction can alter the physicochemical properties of both the host and guest molecules, leading to applications such as increased solubility of pharmaceuticals and stabilization of reactive compounds. cuni.cz

A prominent example of host molecules are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. cuni.cznih.govonlinepharmacytech.info This structure allows them to encapsulate hydrophobic guest molecules in aqueous solutions. nih.govonlinepharmacytech.info The formation of these inclusion complexes is a key area of study, with characterization techniques aiming to determine the stoichiometry and the formation constant (Kf), also known as the stability or binding constant. mdpi.comnih.gov

While direct studies detailing the inclusion complex formation of this compound with cyclodextrins are not prevalent in the provided search results, the principles of host-guest chemistry strongly suggest its potential to interact with host molecules. As an amphiphilic molecule with a seven-carbon alkyl chain, this compound possesses a hydrophobic tail that could be encapsulated within the non-polar cavity of a host like a cyclodextrin.

The characterization of such inclusion complexes typically involves various analytical techniques. onlinepharmacytech.info Methods like UV-Visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are employed to study the complex formation in solution and determine the binding constants. mdpi.comnih.gov In the solid state, techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) can provide evidence of complex formation. nih.gov For instance, changes in the vibrational frequencies in FTIR spectra or shifts in thermal events in DSC thermograms can indicate the inclusion of the guest molecule within the host cavity. nih.govonlinepharmacytech.info

Surfactant Properties and Micellization Phenomena

This compound, particularly as its sodium salt, is classified as an anionic surfactant. sigmaaldrich.com Surfactants are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of sodium 1-heptanesulfonate, the sulfonate group (-SO₃⁻) acts as the hydrophilic head, while the seven-carbon alkyl chain constitutes the hydrophobic tail. sigmaaldrich.com This dual nature drives their characteristic behavior in aqueous solutions, including the formation of micelles. researchgate.net

Micelles are aggregates of surfactant molecules that form when the surfactant concentration exceeds a certain threshold known as the critical micelle concentration (CMC). nih.gov Below the CMC, surfactant molecules exist predominantly as individual monomers in the solution. nih.gov As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules begin to aggregate to minimize their contact with water, forming spherical structures where the hydrophobic tails are oriented towards the interior of the sphere and the hydrophilic heads form the outer shell, interacting with the surrounding water. researchgate.netnih.gov This process of micelle formation is a fundamental aspect of surfactant behavior and is influenced by factors such as the length of the alkyl chain. researchgate.net For sodium alkylsulfonates, as the length of the hydrocarbon chain increases, the CMC tends to decrease. researchgate.net

The table below presents the reported Critical Micelle Concentration (CMC) for Sodium 1-heptanesulfonate.

| Compound | Critical Micelle Concentration (CMC) |

| Sodium 1-heptanesulfonate | 0.302 mol/dm³ sigmaaldrich.com |

Critical Micelle Concentration (CMC) Studies in Mixed Systems

The behavior of surfactants becomes more complex and often more advantageous when they are mixed. mdpi.com The critical micelle concentration (CMC) of a mixed surfactant system is often different from that of the individual components. nih.gov The interaction between different surfactant molecules in a mixed micelle can be synergistic, leading to a lower CMC than either of the individual surfactants, or antagonistic, resulting in a higher CMC. mdpi.com

The regular solution theory is a model used to describe the formation of mixed micelles and predicts the CMC of a binary surfactant mixture based on the CMCs of the pure surfactants and an interaction parameter, β. mdpi.com A negative β value indicates a synergistic interaction, meaning the mixture is more favorable for micelle formation. mdpi.com

While specific studies on the CMC of this compound in mixed systems with other surfactants were not detailed in the provided search results, the general principles of mixed micelle formation are well-established. For instance, mixing an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) with a zwitterionic surfactant like dimethyl dodecyl amido betaine (B1666868) (DDAB) has been shown to significantly reduce the system's irritation potential, a phenomenon correlated with a reduced CMC. nih.gov It is proposed that in mixed surfactant systems, the individual surfactants may exhibit less affinity for biological proteins, which is a key event leading to skin irritation. nih.gov

The study of mixed surfactant systems is crucial for optimizing formulations in various applications, from detergents to drug delivery, by fine-tuning properties like solubilization capacity and interfacial tension. mdpi.comresearchgate.net

Role in Modulating Hydrophobic Interactions in Aqueous Solutions

Hydrophobic interactions, the tendency of nonpolar substances to aggregate in aqueous solution, are a fundamental driving force in many chemical and biological processes, including protein folding and micelle formation. nih.gov this compound, as a surfactant, can modulate these hydrophobic interactions in aqueous solutions.

By forming micelles, this compound creates hydrophobic microenvironments within the bulk aqueous phase. nih.gov This allows for the solubilization of hydrophobic substances that would otherwise be insoluble in water. For example, the solubility of ethane (B1197151), a hydrophobic gas, is significantly low in water but increases linearly with the concentration of sodium 1-heptanesulfonate above its CMC. nih.gov This indicates that the ethane molecules are being incorporated into the hydrophobic cores of the micelles.

Furthermore, this compound can participate in hydrophobic ion pairing. science.govresearchgate.net In this process, the hydrophobic alkyl chain of the heptanesulfonate anion pairs with a hydrophobic cation, forming a more hydrophobic and less water-soluble complex. science.gov This principle is utilized in applications like enhancing the retention of biomolecules in chromatography. smolecule.com The formation of these ion pairs can effectively shield the charges of molecules, altering their solubility and partitioning behavior between aqueous and non-aqueous phases. science.govresearchgate.net

In acidic aqueous solutions, hydrophobic interactions can be particularly unusual. nih.gov The presence of hydrated protons can lead to the formation of weakly bound structures with hydrophobic molecules, a phenomenon attributed to the "amphiphilic" nature of the hydrated proton. nih.gov While not directly studied for this compound, this highlights the complex interplay of factors that can influence hydrophobic interactions in aqueous systems.

Interactions with Biological Macromolecules and Membranes

This compound and its sodium salt can interact with biological macromolecules and membranes, a property that is central to its applications in biochemistry and its effects on biological systems. sigmaaldrich.comresearchgate.net These interactions are primarily driven by its amphiphilic nature, allowing it to associate with both polar and nonpolar regions of biological structures.

As an ion-pairing agent, sodium 1-heptanesulfonate is widely used in High-Performance Liquid Chromatography (HPLC) for the analysis of peptides and proteins. smolecule.commpbio.com It forms ion pairs with positively charged amino acid residues on the surface of these macromolecules, which modifies their retention behavior on the stationary phase, leading to improved separation and analysis. smolecule.com The formation of these ion pairs can also enhance the solubility and stability of biomolecules in certain analytical contexts. smolecule.com

The interaction of this compound with biological membranes is of significant interest. Biological membranes are primarily composed of a lipid bilayer, which acts as a barrier to the passage of molecules. The amphiphilic nature of this compound allows it to insert into these membranes, with its hydrophobic tail interacting with the lipid core and its hydrophilic head group remaining at the aqueous interface. This insertion can disrupt the membrane structure and increase its fluidity. researchgate.net Studies have shown that surfactants can interact with membrane lipids, leading to changes in the lipid phase transition temperature, which is indicative of altered membrane fluidity. researchgate.net For instance, certain penetration enhancers have been shown to decrease the lipid phase transition temperature of liposomes, suggesting a more fluid membrane. researchgate.net

Furthermore, the interaction of charged molecules like this compound with membranes containing acidic lipids can be complex. nih.gov The presence of charged surfactants can alter the electrostatic properties of the membrane surface, influencing the binding of other charged molecules like peptides. nih.gov

The table below summarizes some of the key interactions of this compound with biological systems.

| Interacting System | Type of Interaction | Consequence |

| Peptides and Proteins | Ion Pairing | Improved separation in HPLC smolecule.commpbio.com |

| Biological Membranes | Insertion into lipid bilayer | Altered membrane fluidity and permeability researchgate.net |

| Biological Macromolecules | Non-covalent binding | Potential modulation of biological activity |

Environmental Research Perspectives on Non Fluorinated 1 Heptanesulfonic Acid

Studies on Biodegradation Pathways and Microbial Metabolism

There is a significant gap in the scientific literature regarding the specific microbial metabolism and biodegradation pathways of 1-heptanesulfonic acid. No dedicated studies identifying the microorganisms or enzymatic processes responsible for its breakdown were found.

However, research on other short-chain alkanesulfonic acids, such as methanesulfonic acid (a one-carbon chain), indicates that aerobic bacteria can utilize these compounds as a source of sulfur for growth. nih.gov Specialized methylotrophs have also been shown to use methanesulfonate (B1217627) as a source of both carbon and energy. nih.gov The degradation is initiated by a methanesulfonate monooxygenase enzyme. nih.gov While this provides a potential model for how this compound might be metabolized, with the initial cleavage of the sulfonate group, the longer seven-carbon alkyl chain introduces different metabolic challenges and potential pathways that have not been specifically studied. It is plausible that microorganisms could initially attack the alkyl chain through oxidation, a common pathway for the breakdown of linear alkanes.

One MSDS notes that while short-term hazardous degradation products are not likely, long-term degradation products may arise. actylislab.com

Environmental Fate and Transport Modeling in Specific Matrices

Specific environmental fate and transport modeling studies for non-fluorinated this compound in matrices like soil, water, or sediment are not available in the reviewed literature. Fate and transport refer to the movement and transformation of contaminants in the environment. cdc.gov

The following table presents predicted physicochemical properties relevant to environmental fate, though it must be stressed that these are estimations and not experimentally verified data for this compound.

| Property | Predicted Value/Information | Implication for Environmental Fate & Transport |

| Water Solubility | High (as sodium salt) | Likely to be found primarily in the water column and transported with water flow. |

| Vapor Pressure | Low | Unlikely to volatilize significantly from water or soil into the atmosphere. |

| Octanol-Water Partition Coefficient (Log Kow) | Estimated values vary | Influences bioaccumulation potential and sorption to organic matter. Higher values suggest greater sorption. |

| Organic Carbon-Water (B12546825) Partition Coefficient (Log Koc) | Not available; derived from Kow | Determines tendency to bind to soil and sediment. A higher value indicates less mobility in soil. |

Without specific modeling studies, it is difficult to predict the persistence and distribution of this compound in different environmental compartments. Such models would need to integrate its estimated physicochemical properties with site-specific conditions like water flow, soil composition, and microbial activity to generate a reliable environmental risk profile.

Q & A

Q. How is 1-heptanesulfonic acid sodium salt utilized in reversed-phase HPLC for peptide and protein analysis?

this compound sodium salt acts as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of charged analytes, such as peptides and proteins. Its sulfonic acid group interacts with protonated amino groups in peptides, forming ion pairs that improve chromatographic resolution. Methodologically:

- Mobile phase preparation : Dissolve 1.5–2.5 mM this compound in a buffered solution (e.g., phosphate or acetate buffer, pH 2–4) mixed with organic modifiers like acetonitrile (20–25% v/v) .

- Column selection : Use C8 or C18 columns (e.g., Zorbax Eclipse XDB-C8) for optimal retention .

- Detection : Electrochemical or UV detection (210–280 nm) is recommended for polar analytes .

Q. What experimental steps are critical for preparing a stable buffer system with this compound in pharmacopeial assays?

For assays like desmopressin acetate quantification:

- Buffer formulation : Dissolve 2.0 g sodium this compound and 3.4 g monobasic potassium phosphate in 1 L water. Adjust pH to 4.5 ± 0.05 with phosphoric acid or NaOH .

- Filtration : Pass the buffer through a 0.45-µm filter to remove particulates .

- Mobile phase stability : Degas the mixture of buffer and acetonitrile (22–25% v/v) to prevent baseline noise .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in mobile phases to resolve co-eluting impurities in drug formulations?

Systematic optimization involves:

- Concentration gradient testing : Evaluate 1.5–2.5 mM this compound in phosphate buffer (pH 2) with ACN (43–50% v/v). Higher concentrations increase retention but may cause peak broadening .

- Ion-pairing dynamics : Adjusting the sulfonic acid concentration alters electrostatic interactions with basic functional groups in impurities (e.g., carvedilol derivatives), improving resolution (Rs > 1.5) .

- Validation : Compare retention times and peak symmetry against standards. For example, 1.5 mM achieved optimal Rs for carvedilol impurity E .

Q. What methodological strategies address contradictions in retention behavior when using this compound across different chromatographic systems?

Contradictions may arise from:

- Column chemistry : C8 vs. C18 columns exhibit varying hydrophobicity, altering ion-pairing efficiency. For example, Zorbax C8 columns resolve impurities faster (15 min) than C18 .

- pH sensitivity : Retention of acidic/basic analytes is pH-dependent. Ensure buffer pH is tightly controlled (±0.05 units) to maintain reproducibility .

- Contaminant interference : Sodium 1-heptanesulfonate monohydrate (98–99.5% purity) may contain UV-absorbing impurities; pre-test OD values at 210–280 nm to avoid baseline drift .

Q. How does the alkyl chain length of sulfonic acids (e.g., 1-hexane vs. This compound) influence selectivity in ion-pair chromatography?

- Retention time modulation : Longer alkyl chains (e.g., this compound) increase hydrophobicity, prolonging retention. For example, this compound (C7) elutes at 8.9 min vs. 8.8 min for 1-hexanesulfonic acid (C6) under identical conditions .

- Selectivity trade-offs : Longer chains enhance resolution for hydrophobic analytes but may reduce efficiency for polar compounds. Compare homologs (C5–C10) to balance selectivity and run time .

Q. What analytical approaches validate the purity and stability of this compound sodium salt in long-term storage?

- Purity assessment : Use HPLC-UV (210 nm) with a C18 column and mobile phase of 60 mg/mL sodium this compound in water (pH 3). Acceptable OD thresholds: <1.0 at 210 nm, <0.04 at 254/280 nm .

- Stability testing : Monitor color changes (white → yellow) under ambient storage. Re-test every 6 months for moisture content (≤2.0%) via Karl Fischer titration .

Methodological Troubleshooting

Q. How to mitigate peak tailing or fronting when using this compound in ion-pair chromatography?

- Adjust ion-pair concentration : Reduce tailing by lowering this compound to 1.0–1.5 mM .

- Modify organic phase : Increase acetonitrile (25–30% v/v) to sharpen peaks .

- Column conditioning : Pre-equilibrate columns with ≥10 column volumes of mobile phase to stabilize ion-pair adsorption .

Q. What evidence supports the use of this compound over alternative ion-pair agents (e.g., tetraheptylammonium bromide) in acidic mobile phases?

- Protonation efficiency : Sulfonic acids remain ionized at low pH (2–4), ensuring consistent ion-pair formation with basic analytes, whereas quaternary ammonium salts (e.g., tetraheptylammonium) may precipitate .

- Compatibility with MS detection : this compound is less prone to ion suppression compared to non-volatile agents, making it suitable for LC-MS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.